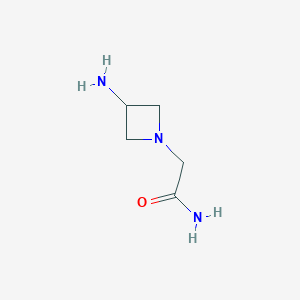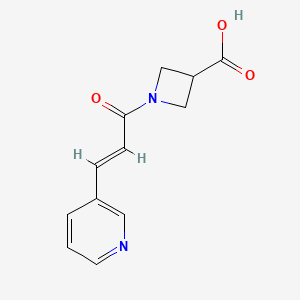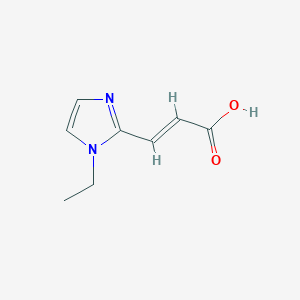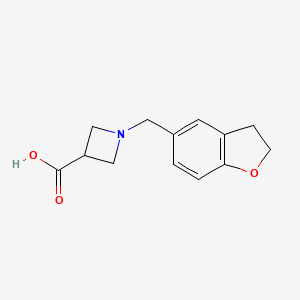
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid
Overview
Description
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid is a complex organic compound that features a benzofuran ring fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydrobenzofuran with azetidine-3-carboxylic acid under specific catalytic conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time . Additionally, the use of continuous flow reactors can provide better control over reaction parameters, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-tumor, antibacterial, and antiviral activities.
Materials Science: Its structural properties can be leveraged in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anti-cancer applications . Additionally, the azetidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2-carboxylic acid share structural similarities but differ in their biological activities and applications.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid have similar ring structures but exhibit different chemical reactivities and biological properties.
Uniqueness: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid stands out due to its combined benzofuran and azetidine rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,11H,3-4,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZGOAYVTPEZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)
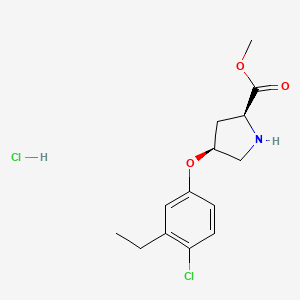
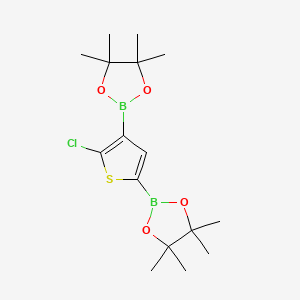
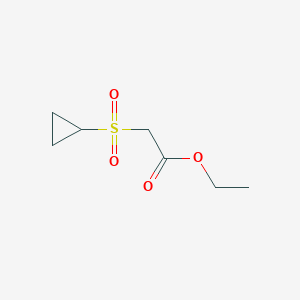

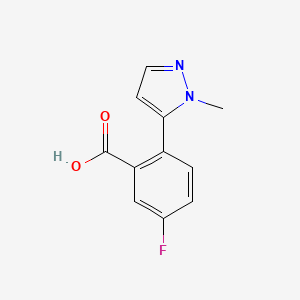
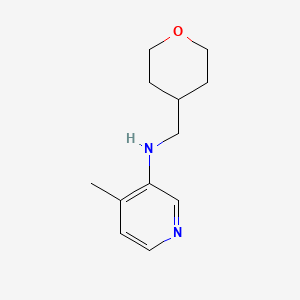
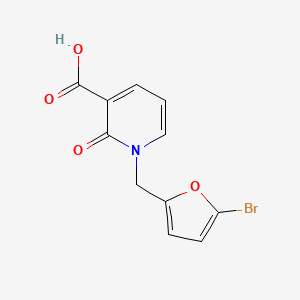
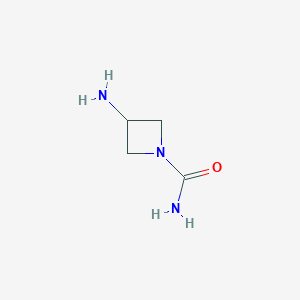
![3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487852.png)
